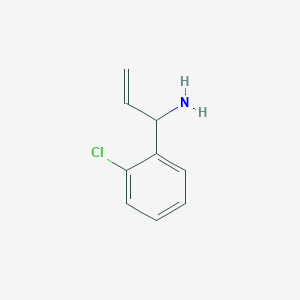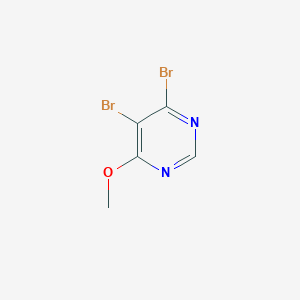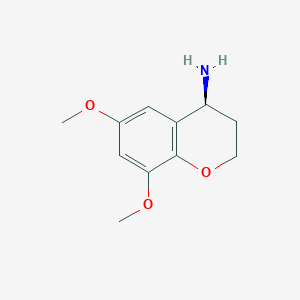
Acetic acid, bromo(triphenylphosphoranylidene)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, bromo(triphenylphosphoranylidene)-, methyl ester is a chemical compound with the molecular formula C21H18BrO2P and a molecular weight of 413.24 g/mol . This compound is known for its unique structure, which includes a bromo group attached to a triphenylphosphoranylidene moiety, and a methyl ester functional group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, bromo(triphenylphosphoranylidene)-, methyl ester typically involves the reaction of triphenylphosphine with bromoacetic acid methyl ester under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, bromo(triphenylphosphoranylidene)-, methyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding acids or esters .
Applications De Recherche Scientifique
Acetic acid, bromo(triphenylphosphoranylidene)-, methyl ester has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of acetic acid, bromo(triphenylphosphoranylidene)-, methyl ester involves its ability to act as a nucleophile or electrophile in chemical reactions . The triphenylphosphoranylidene moiety can stabilize reaction intermediates, facilitating various transformations. The bromo group can participate in substitution reactions, while the methyl ester group can undergo hydrolysis or other modifications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl(triphenylphosphoranylidene)acetate: Similar in structure but with a benzyl group instead of a bromo group.
Acetic acid, bromo-, methyl ester: Lacks the triphenylphosphoranylidene moiety.
Uniqueness
Acetic acid, bromo(triphenylphosphoranylidene)-, methyl ester is unique due to the presence of the triphenylphosphoranylidene moiety, which imparts distinct reactivity and stability to the compound . This makes it particularly useful in organic synthesis and various research applications.
Propriétés
Numéro CAS |
13504-77-3 |
|---|---|
Formule moléculaire |
C21H18BrO2P |
Poids moléculaire |
413.2 g/mol |
Nom IUPAC |
methyl 2-bromo-2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C21H18BrO2P/c1-24-21(23)20(22)25(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 |
Clé InChI |
OHTLVGBGUQAOJZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline](/img/structure/B13039701.png)

![3-bromo-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13039703.png)





